molecular formula C13H12ClNO2S B2561942 N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide CAS No. 449170-26-7

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2561942
CAS No.: 449170-26-7
M. Wt: 281.75
InChI Key: KUAGGPJFSBECQT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide compound intended for research and development purposes. Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their versatile biological activities and presence in numerous therapeutic agents . This compound features a thiophene ring linked via a carboxamide bridge to a substituted aniline ring, a structural motif common in molecules investigated for various pharmacological activities. Researchers are exploring such scaffolds for their potential in developing new therapeutic candidates, with analogous structures being studied for anti-inflammatory, anticancer, and antimicrobial properties . The integration of the thiophene nucleus, which is ranked 4th in the US FDA drug approvals for sulfur-containing small molecules over the past decade, highlights the chemical significance of this heterocycle in drug discovery . The specific substitutions on the phenyl ring, including the chloro, methoxy, and methyl groups, are likely to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-8-6-10(11(17-2)7-9(8)14)15-13(16)12-4-3-5-18-12/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGGPJFSBECQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene carboxamides exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Compound Name Molecular Formula Key Substituents Purity/Yield Biological Activity Reference
N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide C₁₃H₁₂ClNO₂S 4-Cl, 2-OCH₃, 5-CH₃ phenyl Not reported Not specified
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Thiazol-2-yl, 3-OCH₃, 4-CF₃ phenyl, 5-NO₂ thiophene 42% purity Narrow-spectrum antibacterial
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-NO₂ phenyl High crystallinity Antibacterial, antifungal
N-Adamantyl-5-methylthiophene-2-carboxamide C₁₆H₂₁NOS Adamantyl group 76% yield Antitubercular (EthA-activated)
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide C₁₄H₁₁ClNO₂S 5-Cl thiophene, 4-acetylphenyl Not reported Chalcone precursor
Key Observations:
  • Bulkier Substituents : Adamantyl groups () increase hydrophobicity, which may enhance membrane penetration in antitubercular applications.
  • Chloro vs. Methoxy/Methyl : The target compound’s 4-Cl and 2-OCH₃/5-CH₃ substituents balance steric bulk and moderate electron-withdrawing effects, differing from the nitro derivatives’ stronger electron deficiency.

Physicochemical Properties

  • Melting Points : Adamantyl derivatives () exhibit higher melting points (e.g., 164°C) due to rigid hydrophobic groups, while nitro-substituted compounds () form stable crystals with defined dihedral angles (8.5–15.4° between aromatic rings).
  • Solubility : Methoxy and methyl groups (target compound) may improve solubility in organic solvents compared to nitro or CF₃-substituted analogs.

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has the chemical formula C₁₃H₁₂ClN₁O₂S. The synthesis typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under reflux conditions in solvents like dichloromethane or tetrahydrofuran.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it possesses significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest strong bactericidal effects, with some derivatives demonstrating MIC values as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

The compound has also been noted for its anti-biofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have indicated that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the activity of inflammatory mediators.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. It is hypothesized that it may bind to enzymes or receptors involved in critical pathways, thereby modulating their activity and leading to therapeutic effects. For example, its action against bacterial DNA gyrase and dihydrofolate reductase has been confirmed, with IC₅₀ values indicating potent inhibition .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound demonstrates unique properties due to the presence of the thiophene ring which enhances its biological activity.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamideModerateLow
N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamideLowModerate

Case Studies

Several case studies highlight the potential applications of this compound in treating infections caused by resistant strains of bacteria. For instance, a study demonstrated its effectiveness in a murine model infected with Staphylococcus aureus, where treated subjects showed significantly lower bacterial loads compared to controls .

Additionally, research into its anti-inflammatory capabilities suggests potential use in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, warranting further clinical exploration.

Q & A

Advanced Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with GyrB or SDH. Key residues (e.g., Asp73 in GyrB) form hydrogen bonds with the carboxamide group.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, OCH₃) with inhibitory activity. Lipophilic substituents at the 4-position improve membrane permeability .

How should researchers address contradictory bioactivity data across similar compounds?

Advanced Question
Contradictions often arise from assay variability or structural nuances:

  • Assay Validation : Replicate experiments using standardized ATPase or fungal spore germination assays.
  • Structural Comparison : Compare logP and pKa values to assess solubility differences. For example, replacing 4-chloro with 4-fluoro may alter target affinity due to electronegativity shifts .

What are the critical considerations for scaling up synthesis in academic labs?

Basic Question

  • Safety : Handle chlorinated intermediates in fume hoods; monitor exotherms during acyl chloride formation.
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).
  • Yield Tracking : Isolate intermediates (e.g., thiophene-2-carbonyl chloride) to minimize side products .

How can researchers validate the stability of this compound under experimental conditions?

Advanced Question

  • Thermal Stability : Perform thermogravimetric analysis (TGA) up to 200°C.
  • Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 72 hours.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

What structural analogs of this compound have shown promising activity?

Advanced Question

  • Analog 1 : N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (EC₅₀ = 9.9 mg/L against B. cinerea) .
  • Analog 2 : 5-Cyano-3-methyl-N-[(4-methylphenyl)methoxyimino] derivatives with enhanced GyrB inhibition (IC₅₀ = 3.2 µM) .

What analytical techniques are essential for confirming stereochemistry in derivatives?

Basic Question

  • X-ray Crystallography : Resolve absolute configuration (e.g., enantiomers of cyclohexyl-substituted analogs) .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (95:5) to separate enantiomers.
  • Optical Rotation : Measure [α]D²⁵ to verify enantiomeric excess .

How can researchers mitigate solubility challenges in biological assays?

Advanced Question

  • Prodrug Design : Introduce phosphate or acetate groups at the methoxy position.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

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